Iodoxamate meglumine

Description

Properties

CAS No. |

51764-33-1 |

|---|---|

Molecular Formula |

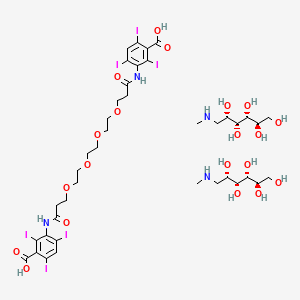

C40H60I6N4O20 |

Molecular Weight |

1678.3 g/mol |

IUPAC Name |

3-[3-[2-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C26H26I6N2O10.2C7H17NO5/c27-13-11-15(29)23(21(31)19(13)25(37)38)33-17(35)1-3-41-5-7-43-9-10-44-8-6-42-4-2-18(36)34-24-16(30)12-14(28)20(22(24)32)26(39)40;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h11-12H,1-10H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40);2*4-13H,2-3H2,1H3 |

InChI Key |

LNBGFESBSAEKAE-UHFFFAOYSA-N |

SMILES |

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Other CAS No. |

51764-33-1 |

Synonyms |

Cholovue endomirabil iodoxamic acid meglumine salt methylglucamine iodoxamate |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action in Hepatobiliary Systems

Hepatocyte Uptake and Transporter Interaction Research

The initial and rate-limiting step for the biliary excretion of iodoxamate is its efficient uptake from the sinusoidal blood into the hepatocytes. This process is not one of simple diffusion but is mediated by specific transport systems on the hepatocyte's basolateral membrane.

The selective uptake of cholegraphic contrast agents is facilitated by membrane transport systems. nih.gov While direct studies identifying the specific transporters for iodoxamate are limited, the transport mechanisms for other structurally similar organic anions provide strong evidence for the involvement of the Organic Anion Transporting Polypeptide (OATP) family of transporters. austinpublishinggroup.comguidetopharmacology.org

Human hepatocytes express several key uptake transporters on their sinusoidal membrane, including OATP1B1, OATP1B3, and OATP2B1, which are responsible for clearing a wide range of compounds from the blood, including bile acids, hormones, and numerous drugs. nih.govmuni.cz For instance, the liver-specific MRI contrast agent gadoxetate (Gd-EOB-DTPA) is a known substrate for OATP1B1 and OATP1B3. radiologykey.com Another agent, gadobenate dimeglumine (Gd-BOPTA), is also taken up by OATP1B1. nih.govmdpi.com Given that iodoxamate is also an organic anion intended for hepatobiliary imaging, it is highly probable that its entry into hepatocytes is mediated by these same OATP transporters.

Preclinical studies in perfused rat livers have demonstrated that iodoxamic acid diffuses into hepatocytes, a process that precedes its active transport into the bile. jst.go.jpnih.gov This uptake was found to be slower than that of similar agents like iotroxic acid and iodipamic acid. jst.go.jpnih.gov Additionally, research has shown that certain cholegraphic agents bind to intracellular hepatic proteins known as Y and Z proteins (ligandins), which may contribute to their preferential uptake and sequestration within the liver.

| Transporter Family | Specific Transporter (Human) | Role in Hepatocyte Uptake | Evidence for Iodoxamate Involvement |

| Organic Anion Transporting Polypeptides (SLCO) | OATP1B1, OATP1B3 | Mediate uptake of a wide range of organic anions, including other contrast agents (e.g., Gd-EOB-DTPA, Gd-BOPTA). radiologykey.comnih.govmdpi.com | Inferred based on its chemical nature as an organic anion and the established role of OATPs in the uptake of similar hepatobiliary contrast agents. |

The cell membrane acts as a selective barrier, generally limiting the passage of polar and large molecules. derangedphysiology.comlibretexts.org The transport of iodoxamate across the hepatocyte membrane is a facilitated process, overcoming this barrier via the aforementioned transporters. nih.gov

Once inside the hepatocyte, the compound must traverse the cytoplasm to reach the canalicular membrane for excretion. This intracellular journey is not a simple random walk. The compound may bind to cytosolic proteins, such as the Y and Z proteins (ligandins), which prevents efflux back into the blood and facilitates vectorial transport toward the canalicular pole of the cell. nih.gov This intracellular transport ensures that the molecule is efficiently delivered to the efflux pumps responsible for biliary excretion. numberanalytics.comnih.gov The entire process, from uptake at the sinusoidal membrane to excretion at the canalicular membrane, represents a highly coordinated system of vectorial transport.

Elucidation of Specific Hepatic Transporters Involved in Uptake (Preclinical Models)

Biliary Excretion Pathways and Dynamic Studies

Following uptake and intracellular transport, iodoxamate is actively secreted from the hepatocyte into the bile canaliculi. This is an energy-dependent process mediated by specific efflux transporters located on the apical (canalicular) membrane of the hepatocyte.

The canalicular excretion of drugs and their metabolites is an active, carrier-mediated process that can be saturated, a characteristic defined by a transport maximum (Tm). nih.gov This efflux is primarily handled by members of the ATP-binding cassette (ABC) transporter superfamily. nih.gov For organic anions and conjugated compounds, the Multidrug Resistance-Associated Protein 2 (MRP2, also known as cMOAT or ABCC2) is a key transporter. scbt.comwikipedia.org

MRP2 is responsible for the biliary elimination of a diverse array of substrates, including bilirubin (B190676) glucuronides, glutathione (B108866) conjugates, and many drugs. plos.orgnih.gov For example, the contrast agent Gd-EOB-DTPA is actively excreted into the bile via MRP2. radiologykey.com As iodoxamate is an organic anion that undergoes active biliary secretion, its excretion is almost certainly mediated by MRP2. jst.go.jpnih.gov This transporter actively pumps iodoxamate against a concentration gradient from the hepatocyte cytoplasm into the bile, which is the final step in its hepatic journey. muni.czfrontiersin.org

| Transporter Family | Specific Transporter (Human) | Location | Role in Biliary Excretion | Evidence for Iodoxamate Involvement |

| ATP-binding cassette (ABC) | MRP2 (ABCC2) | Canalicular (apical) membrane of hepatocyte | Mediates the ATP-dependent efflux of organic anions and conjugated compounds into the bile. scbt.comwikipedia.org | Highly likely, based on its chemical class and the established role of MRP2 in the active biliary secretion of other organic anion contrast agents. radiologykey.com |

Several factors can influence the rate and extent of iodoxamate's biliary clearance in preclinical models. These include the compound's physicochemical properties, its affinity for hepatic transporters, and the level of its binding to plasma proteins. numberanalytics.com

Molecular Mechanisms Governing Selective Excretion into the Biliary Tree

Plasma Protein Binding Dynamics and Their Role in Systemic Distribution (Preclinical Context)

Upon entering the bloodstream, iodoxamate, like many drugs, reversibly binds to plasma proteins, primarily albumin. nih.govsygnaturediscovery.com According to the free drug hypothesis, it is only the unbound, or free, fraction of the drug that is pharmacologically active and available to be taken up by tissues like the liver for clearance. sygnaturediscovery.combioivt.com Therefore, understanding the plasma protein binding (PPB) characteristics of iodoxamate is essential for interpreting its pharmacokinetic profile.

Preclinical research has shown that iodoxamic acid's binding to plasma proteins varies between species. One study found that iodoxamic acid binds to dog plasma proteins to a slightly lesser degree than iodipamide (B1672019). researchgate.net In contrast, its binding to human serum albumin was found to be about ten times lower than that of iodipamide. researchgate.net This lower protein binding is considered a favorable characteristic, as it results in a higher free fraction available for hepatic uptake, which was shown to improve its biliary excretion profile in vivo compared to more highly bound agents. nih.gov

The extent of PPB is a critical parameter when extrapolating preclinical data to humans, as significant interspecies differences can exist. rsc.orgnih.gov A drug that is highly bound in an animal model may be less bound in humans, or vice-versa, which can have profound implications for efficacy and clearance. nih.gov

| Parameter | Finding in Preclinical Species/Context | Implication for Hepatobiliary Action |

| Primary Binding Protein | Albumin nih.gov | Typical for acidic drugs. |

| Binding vs. Similar Agents | Binds to dog plasma protein slightly less than iodipamide. researchgate.net Binds to human serum albumin ~10x less than iodipamide. researchgate.net | Lower binding compared to some other agents results in a higher free fraction. |

| Effect on Biliary Excretion | Relatively low protein binding in blood improved the biliary excretion profile of iodoxamate in vivo. nih.gov | A higher concentration of unbound drug is available for uptake by hepatocyte transporters (e.g., OATPs), facilitating more efficient clearance into the bile. |

| Interspecies Variability | Binding characteristics can differ between species (e.g., dog vs. human albumin). researchgate.netrsc.org | Caution is required when extrapolating pharmacokinetic data from animal models to humans. nih.govnih.gov |

An in-depth analysis of the chemical compound Iodoxamate Meglumine (B1676163), this article explores its interactions within the hepatobiliary system and the fundamental principles that enable its use in medical imaging.

Physicochemical Principles of X Ray Attenuation by Iodinated Compounds

Iodinated compounds like iodoxamate meglumine (B1676163) are effective X-ray contrast agents due to the fundamental properties of the iodine atom and its interaction with X-ray photons. The ability to distinguish different tissues in a radiographic image depends on the differential attenuation (absorption) of X-rays as they pass through the body. radiopaedia.org

The primary mechanism responsible for this differential attenuation in diagnostic imaging is the photoelectric effect. xrayphysics.comradiologykey.com This phenomenon occurs when an incident X-ray photon interacts with and transfers its entire energy to an inner-shell electron of an atom, causing the electron to be ejected. radiologykey.com The probability of this interaction occurring is highly dependent on the atomic number (Z) of the atom. Iodine has a high atomic number (Z=53) compared to the elements that comprise soft tissues (like hydrogen, carbon, and oxygen), making it a much more effective absorber of X-rays. radiopaedia.org This results in a significant increase in X-ray attenuation in the tissues where the iodinated contrast agent is present, creating contrast against surrounding structures. patsnap.com

A crucial aspect of iodine's effectiveness is its K-edge energy. radiologykey.comradiologycafe.com The K-edge is a sharp, discontinuous increase in X-ray attenuation that occurs when the energy of the incident X-ray photons is just slightly greater than the binding energy of the atom's innermost (K-shell) electrons. nih.govradiologykey.com For iodine, the K-shell binding energy is approximately 33.2 keV. radiopaedia.orgradiologykey.comwikipedia.org This value is particularly advantageous because it falls within the energy spectrum of X-rays used for diagnostic medical imaging. xrayphysics.comradiologycafe.com When the X-ray beam energy is close to this K-edge, the likelihood of photoelectric absorption increases dramatically, maximizing the contrast effect. radiopaedia.orgwikipedia.org

The degree of X-ray attenuation, and therefore the brightness of the tissue on a CT scan, is directly proportional to the concentration of iodine within that tissue. nih.gov This relationship is quantified using Hounsfield Units (HU). As the concentration of an iodinated contrast agent increases in a tissue, it will attenuate more X-rays, resulting in a higher HU value. koreascience.kr Studies have shown a direct correlation between the concentration of iodine (in mg/mL) and the measured HU. koreascience.krwikipedia.org For instance, the radiodensity of iodinated contrast is estimated to be 25–30 HU per milligram of iodine per milliliter at typical CT tube voltages. wikipedia.org This principle allows for the quantitative analysis of tissue perfusion and function based on the change in HU values over time after contrast administration.

Table 2: Physicochemical Properties Relevant to X-ray Attenuation

| Property | Value/Description | Significance in Radiography |

|---|---|---|

| Atomic Number (Z) of Iodine | 53 | High atomic number significantly increases the probability of the photoelectric effect compared to soft tissue elements. radiopaedia.org |

| Primary Interaction Mechanism | Photoelectric Effect | The complete absorption of an X-ray photon by an inner-shell electron, which is the main source of contrast in diagnostic imaging. xrayphysics.comexplorationpub.com |

| K-shell Binding Energy (K-edge) | ~33.2 keV | A sharp increase in attenuation occurs at this energy, which is optimal for standard diagnostic X-ray equipment, maximizing contrast. radiopaedia.orgradiologykey.comradiologykey.com |

| Iodine Concentration vs. Attenuation | Direct positive correlation | Higher local concentrations of iodine result in greater X-ray absorption and higher Hounsfield Unit (HU) values on CT images. koreascience.krwikipedia.org |

Preclinical Pharmacological and Disposition Research

Comparative Preclinical Pharmacokinetic Investigations

Preclinical research in animal models, particularly in dogs, has been instrumental in elucidating the hepatic clearance and elimination kinetics of iodoxamate meglumine (B1676163), often in comparison with other cholegraphic contrast agents like iodipamide (B1672019). These studies have revealed that iodoxamate possesses distinct advantages in terms of biliary excretion.

In cholecystectomized dogs with normal liver function, the biliary excretion of iodoxamate was found to be significantly greater than that of iodipamide. scispace.com Studies using chronic bile fistula dogs under general anesthesia demonstrated that the peak biliary excretion rate for iodoxamate was significantly higher compared to an equimolar dose of iodipamide. nih.gov This suggests a more efficient hepatic transport and excretion mechanism for iodoxamate. The binding of cholegraphic agents to plasma proteins is a critical factor, as it delays cellular uptake but is important for preventing premature renal excretion. scispace.com The elimination of these agents involves active carrier-mediated transport mechanisms for both cellular uptake from the sinusoids into the hepatocytes and for excretion into the bile, the latter being the rate-limiting step. scispace.com

Further investigations in dog models with induced hepatic parenchymal disease or partial common bile duct obstruction also highlighted the superior elimination profile of iodoxamate. Even with compromised liver function, iodoxamate appeared to be more effectively excreted into the bile compared to iodipamide. scispace.com For instance, in dogs with partial common bile duct obstruction, the peak biliary iodoxamate excretion rate remained significantly higher than that of iodipamide. nih.gov In cases of complete obstruction, iodoxamate achieved a significantly higher total biliary excretion and concentration. nih.gov The time to reach maximum bile concentration for iodoxamate has been documented in dogs under various conditions, including normal liver function, partial obstruction, and hepatic disease. radiologykey.com

A key finding from these preclinical models is the relationship between the contrast agent's excretion and the basal bile flow. It has been suggested that for successful radiographic visualization, the basal bile flow needs to be above a certain threshold, approximately 2 microliters per minute per kilogram, in the presence of a normal bile salt pool. nih.gov The lesser toxicity profile of iodoxamate compared to iodipamide, as suggested by lower serum levels and a higher bile-to-urine excretion ratio in dogs, further underscores its favorable pharmacokinetic properties in preclinical settings. nih.gov

Table 1: Comparative Biliary Excretion of Iodoxamate and Iodipamide in Dogs A summary of findings from preclinical studies in dog models.

| Condition | Parameter | Iodoxamate Meglumine | Iodipamide Meglumine | Reference |

|---|---|---|---|---|

| Normal Common Bile Duct | Peak Biliary Excretion Rate | Significantly Higher | Lower | nih.gov |

| Incompletely Obstructed Common Bile Duct | Peak Biliary Excretion Rate | Significantly Higher | Lower | nih.gov |

| Complete Common Bile Duct Obstruction | Total Biliary Excretion | Significantly Higher | Lower | nih.gov |

| Complete Common Bile Duct Obstruction | Bile Concentration | Significantly Higher | Lower | nih.gov |

| Normal and Pathologic Conditions | Serum Levels | Significantly Lower | Higher | nih.gov |

Specific preclinical studies detailing the comprehensive extravascular distribution and tissue accumulation of this compound are not extensively available in the public domain. However, based on the physicochemical properties of ionic, dimeric contrast media, a general pattern of distribution can be inferred. These agents are typically water-soluble small molecules. nobleresearch.org Following intravenous administration, they primarily distribute within the intravascular space and the interstitial fluid compartment. radiologykey.com

Due to their hydrophilic nature and rapid clearance via both hepatobiliary and renal pathways, significant accumulation in non-excretory tissues is generally not expected. The distribution is largely confined to the extracellular fluid. nih.gov Any extravascular distribution is transient as the agent is quickly cleared from the body. nih.gov The primary sites of concentration are the organs involved in its elimination: the liver, biliary system, and the kidneys. Studies on other iodinated contrast agents have shown that after administration, the concentration increases in the kidney before being cleared. researchgate.net Without specific studies on iodoxamate, it is presumed to follow this general principle of limited extravascular distribution and lack of significant long-term tissue accumulation outside the excretory pathways.

While specific preclinical animal studies focusing on the placental barrier permeation of this compound are not readily found, research on the class of iodinated contrast agents provides relevant insights. Animal studies have demonstrated that iodinated contrast materials can cross the placental barrier and enter the fetal circulation. scispace.comfrontiersin.org Once in the fetal bloodstream, these agents are believed to be excreted by the fetal kidneys into the amniotic fluid, which is then swallowed by the fetus. frontiersin.org

Animal reproduction studies with various iodinated contrast agents, including non-ionic agents like iopamidol (B1672082), have generally not shown evidence of teratogenic or mutagenic effects. nih.govfrontiersin.org For instance, studies on iopamidol have indicated it is safe concerning fetal thyroid function and reproductive outcomes in animals. frontiersin.org Although direct evidence for iodoxamate is lacking, the data from related compounds suggest that placental transfer is a characteristic of this class of drugs. The European Society of Urogenital Radiology has recommended checking neonatal thyroid function if iodinated contrast media were administered during pregnancy, based on the potential for the free iodide component to affect the fetal thyroid. frontiersin.org

Extravascular Distribution and Tissue Accumulation Studies (Preclinical)

Preclinical Biodistribution and Organ Specificity Research

Preclinical evaluations in animal models have consistently demonstrated the high efficacy of this compound in opacifying the biliary system. Comparative studies in dogs have been particularly informative. In these models, iodoxamate produced highly effective visualization of the biliary tree and gallbladder. scispace.com

The efficacy of iodoxamate is notable, especially in challenging conditions. In dogs with elevated serum bilirubin (B190676) or an incompletely obstructed common bile duct, iodoxamate proved to be more effective for biliary visualization than iodipamide. scispace.comnih.gov Even in cases of complete common bile duct obstruction, iodoxamate resulted in higher biliary concentrations than iodipamide, although these concentrations were still insufficient for conventional radiographic opacification. nih.gov The superior biliary opacification is attributed to its higher hepatic extraction efficiency and greater biliary excretion rate compared to older agents. scispace.comnih.gov

Table 2: Biliary System Opacification Efficacy in Animal Models Key findings on the efficacy of this compound from preclinical studies.

| Animal Model | Condition | Finding | Reference |

|---|---|---|---|

| Dog | Normal Biliary Function | Rapidly excreted and produced highly effective visualization of the biliary tree and gallbladder. | scispace.com |

| Dog | Elevated Serum Bilirubin | Appeared to be slightly more effective than meglumine iodipamide. | scispace.com |

| Dog | Incompletely Obstructed Common Bile Duct | Achieved significantly higher peak biliary excretion rate compared to iodipamide, leading to better opacification. | nih.gov |

| Dog | Normal and Incompletely Obstructed Common Bile Duct | Peak biliary iodoxamate excretion rate was significantly higher than iodipamide. | nih.gov |

Preclinical imaging and biodistribution studies have established a clear pattern of organ visualization for this compound, primarily centered on the organs of excretion. Following intravenous administration in animal models, iodoxamate is rapidly taken up by the liver and excreted into the biliary system, leading to prominent visualization of the liver, bile ducts, and gallbladder. scispace.com

Simultaneously, a portion of the agent undergoes renal excretion, leading to visualization of the kidneys and urinary tract. The balance between hepatobiliary and renal excretion is a key characteristic of its biodistribution. Studies in dogs have shown that iodoxamate has a higher bile-to-urine excretion ratio compared to iodipamide, indicating a stronger preference for the hepatic pathway. nih.gov This differential visualization, with primary enhancement of the hepatobiliary system and secondary visualization of the renal system, defines its organ specificity in preclinical imaging. There is no evidence from available studies to suggest significant uptake or visualization in other organs or tissues, which is consistent with its rapid excretion profile. nih.govnih.gov

Comparative Preclinical Biliary Excretion Rate Analyses

Benchmarking against Meglumine Iodipamide in Animal Models

Preclinical studies in animal models, particularly dogs, have been instrumental in comparing the biliary excretion of this compound to the established agent, meglumine iodipamide. Research demonstrated that this compound has a greater biliary excretion rate compared to meglumine iodipamide. ajronline.orgajronline.org In one study involving labrador dogs, the biliary output of iodoxamate was found to be over 50% higher than that of iodipamide. nih.gov Specifically, the biliary output for iodoxamate was between 0.70 and 0.78 µmol/min/kg, while for iodipamide it was 0.46 µmol/min/kg. nih.gov

This enhanced excretion efficiency is a key finding. nih.gov Furthermore, the time to reach maximum biliary iodine concentration was found to be earlier with iodoxamate than with iodipamide under various experimental conditions in dogs. ajronline.org In dogs with normal liver function, while iodoxamate reached peak concentration faster, the difference was not statistically significant. ajronline.org However, in a model of partial common bile duct obstruction, the delay in reaching maximum concentration was significant for iodipamide but not for iodoxamate. ajronline.org

These studies also noted that iodoxamate infusion resulted in lower bile salt output and concentration compared to iodipamide infusion, while the bile flow rate was higher with iodoxamate. nih.gov The combination of increased contrast output and decreased bile salt output with iodoxamate leads to a significantly higher biliary iodine concentration. nih.gov

Table 1: Comparative Biliary Excretion of this compound and Meglumine Iodipamide in Dogs

| Parameter | This compound | Meglumine Iodipamide | Source |

|---|---|---|---|

| Biliary Output (µmol/min/kg) | 0.70-0.78 | 0.46 | nih.gov |

| Time to Max. Concentration | Earlier | Slower | ajronline.org |

Comparative Hepatic Excretion Efficiencies with Meglumine Iotroxate

When compared with meglumine iotroxate, another intravenous cholegraphic agent, this compound exhibits different hepatic excretion dynamics. Animal experiments have indicated that both iotroxate and iodoxamate have higher maximum biliary excretion rates than older agents like iodipamide. tandfonline.com

In a study involving bile-fistula dogs, the maximum rate of biliary excretion (Emax) for iodoxamate was found to be 2.91 ± 0.39 µmol/min/kg, which was significantly greater than that of meglumine ioglycamide (1.22 ± 0.19 µmol/min/kg) and also different from meglumine iotroxate (2.23 ± 0.28 µmol/min/kg). nih.gov This suggests a higher biliary transport maximum for iodoxamate compared to iotroxate in this specific animal model. nih.gov

However, other clinical research has suggested that iotroxate leads to significantly earlier visualization of the biliary system due to a higher excretion rate by the liver when compared to iodoxamate. ajronline.orgnih.govresearchgate.net While both compounds are effective in opacifying the gallbladder and bile ducts, the faster hepatic excretion of iotroxate is a notable difference. ajronline.orgnih.govresearchgate.net

Table 2: Maximum Biliary Excretion Rates (Emax) in Bile-Fistula Dogs

| Compound | Emax (µmol/min/kg) | Source |

|---|---|---|

| This compound | 2.91 ± 0.39 | nih.gov |

| Meglumine Iotroxate | 2.23 ± 0.28 | nih.gov |

| Meglumine Ioglycamide | 1.22 ± 0.19 | nih.gov |

Research into Veterinary Diagnostic Imaging Applications (Preclinical)

Development of Imaging Protocols for Biliary Visualization in Specific Animal Species (e.g., Feline)

The development of effective imaging protocols for the feline biliary system is an area of active research. semanticscholar.org While specific preclinical studies focusing solely on this compound for developing feline biliary imaging protocols are not extensively detailed in the provided results, the need for improved visualization techniques is evident. semanticscholar.orgnih.gov Feline patients are increasingly common in veterinary clinics, yet studies on diagnostic imaging of their abdominal cavity, including the liver and biliary system, are still relatively scarce compared to dogs. semanticscholar.org

Research into feline hepatic anatomy using techniques like CT angiography and resin casting highlights the complexity of the vascular and biliary systems and the importance of accurate morphological analysis for diagnosing conditions such as cholangiohepatitis complex and hepatic neoplasia. semanticscholar.org Studies on other contrast agents, such as gadoxetic acid in cats, have shown good hepatic enhancement but only poor to moderate enhancement of the biliary tract, indicating a need for better contrast agents or protocols for feline cholangiography. nih.gov The development of 3D models of the feline liver is being explored to aid in the detection of pathological problems. semanticscholar.org

Assessment of Compound Utility in Animal Models of Biliary Disease

The utility of this compound has been assessed in animal models of biliary disease, primarily in dogs with induced hepatic dysfunction or biliary obstruction. ajronline.orgnih.gov These studies are crucial for understanding how the compound performs under pathological conditions that mimic diseases seen in veterinary practice.

In dogs with progressive hepatic parenchymal disease induced by dimethylnitrosamine, both the basal bile flow and the maximum biliary excretion rate of iodoxamate decreased as the liver disease worsened. nih.gov Similarly, in models simulating different degrees of extrahepatic biliary obstruction, increasing intrabiliary pressure led to a decrease in the excretion of the contrast agent. nih.gov

One key finding from this research is that regardless of the cause of hepatic dysfunction (parenchymal disease or obstruction), the bile iodine concentration needed for successful radiographic visualization is not achieved when the basal bile flow drops below a certain threshold (approximately 2 µL/min/kg). nih.gov This provides valuable prognostic information for the use of iodoxamate in patients with compromised liver function.

Furthermore, a study in dogs with partial common bile duct obstruction demonstrated that iodoxamate, unlike iodipamide, did not show a significant delay in reaching maximum biliary concentration. ajronline.org This suggests that iodoxamate may be a more reliable agent for diagnosing partial obstructions in certain clinical scenarios. ajronline.org Animal models of primary biliary cholangitis (PBC) and other cholestatic liver diseases are also being developed to better understand disease pathogenesis and to test potential diagnostic and therapeutic agents. researchgate.net

Advanced Analytical Methodologies for Iodoxamate Meglumine Research

Spectroscopic Characterization and Quantitative Techniques

Spectroscopy provides foundational data on the molecular structure and concentration of iodoxamate meglumine (B1676163). Techniques such as Proton Nuclear Magnetic Resonance (PMR) and Ultraviolet (UV) spectrophotometry are indispensable tools in its analytical workflow.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-invasive method used to determine the molecular structure of a substance by analyzing the behavior of hydrogen-1 nuclei in a magnetic field. wikipedia.org It provides unambiguous identification and can be adapted for highly accurate quantitative analysis. nih.gov

For the analysis of iodoxamate meglumine, a PMR spectroscopic method offers a direct approach for both identification and assay. researchgate.net Samples are typically prepared by dissolving the bulk material or a commercial solution in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), to avoid interference from solvent protons. wikipedia.orgresearchgate.net An internal standard of known purity, like sodium acetate (B1210297), is added in a precise amount to serve as a quantitative reference. researchgate.net

The identification of the meglumine component is confirmed by its characteristic resonance signals. For instance, in a method developed for the analogous compound iothalamate meglumine, the protons of the methylamino group (CH₃-N) of meglumine produce a distinct signal at approximately 2.38 ppm. researchgate.net The quantitation is achieved by comparing the integrated area of this specific meglumine signal to the integrated area of the signal from the internal standard (e.g., the methyl group of acetate at 1.92 ppm). researchgate.net The ratio of these integrals is directly proportional to the molar ratio of the compounds in the sample. wikipedia.org

This technique demonstrates high accuracy and reproducibility. In studies on analogous materials, the mean recovery of meglumine from synthetic mixtures was found to be 99.9% with a standard deviation of ±1.18%. researchgate.net

Table 1: Example ¹H NMR Chemical Shifts for Meglumine Analysis Data adapted from a method for iothalamate meglumine. researchgate.net

| Group | Compound | Chemical Shift (ppm) | Purpose |

| CH₃-N- | Meglumine | 2.38 | Identification & Quantitation |

| CH₃-CO- | Sodium Acetate | 1.92 | Internal Standard |

Ultraviolet (UV) and Derivative Spectrophotometry for Concentration Determination

UV spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet light. For determining the concentration of meglumine, both direct and derivative UV spectrophotometric methods have been developed and validated. researchgate.netrajpub.com In the direct UV method, the absorbance of the sample solution, prepared in distilled water, is measured at its wavelength of maximum absorbance (λmax), which has been identified as 254 nm. researchgate.netrajpub.com

Derivative spectrophotometry, which plots the derivative of the absorbance spectrum, can enhance the resolution of overlapping spectral bands and improve sensitivity. ptfarm.plresearchgate.net For meglumine, first, second, and third-order derivative methods have been established. researchgate.netrajpub.com These methods offer alternative wavelengths for quantification, which can be advantageous for minimizing interference from excipients or impurities. ptfarm.pl

Both direct and derivative methods have been shown to be linear over a concentration range of 10–60 µg/mL. researchgate.netrajpub.com The validation of these methods has confirmed their accuracy, precision, and robustness for the determination of meglumine in bulk form. researchgate.netrajpub.com

Table 2: UV and Derivative Spectrophotometry Parameters for Meglumine Determination researchgate.netresearchgate.netrajpub.com

| Method | Wavelength (nm) | Linearity Range (µg/mL) |

| Zero-Order (Direct UV) | 254 | 10 - 60 |

| First-Order Derivative | 247 | 10 - 60 |

| Second-Order Derivative | 216 | 10 - 60 |

| Third-Order Derivative | 266 | 10 - 60 |

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of powerful techniques that separate the components of a mixture for subsequent identification and quantification. advancechemjournal.com High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis and is central to the characterization of this compound. nih.gov

HPLC is the definitive method for assessing the purity and quantifying the active components of pharmaceutical substances. advancechemjournal.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.com For the analysis of meglumine, a component of this compound, reversed-phase HPLC methods have been successfully developed. nih.govresearchgate.net

One validated approach utilizes an Agilent Eclipse XDB-C18 column with a mobile phase containing an anionic ion-pairing reagent, such as octane-1-sulfonic acid. nih.govresearchgate.net This reagent interacts with the meglumine cation, improving its retention on the non-polar C18 stationary phase and enabling effective separation. Detection is often performed using a Diode Array Detector (DAD) or a Refractive Index Detector (RID). nih.govresearchgate.net

The purpose of the HPLC analysis is to confirm the identity of the drug and provide precise quantitative results. nih.gov By separating the main compound from any synthesis-related impurities or degradation products, HPLC provides a detailed purity profile. The area under each chromatographic peak is proportional to the concentration of that specific component, allowing for accurate quantification. advancechemjournal.com

The coupling of HPLC with mass spectrometry (HPLC-MS) creates a highly sensitive and specific analytical tool ideal for the in-depth analysis of impurities and metabolites. measurlabs.comscielo.br While HPLC separates the components of a mixture, the mass spectrometer provides mass information that allows for the structural identification of these separated components, even at trace levels. measurlabs.com

For a compound like meglumine, whose impurity profile had not been fully evaluated, a dedicated HPLC-MS method was developed to detect and quantify potential by-products. researchgate.netnih.gov This is critical because meglumine is derived from glucose, and impurities such as residual sugars or related nitrogenous compounds could be present. researchgate.netnih.gov The HPLC-MS method can rapidly detect these specific impurities. nih.gov In some cases, a derivatization step—reacting the sample with an agent that makes the impurities easier to detect—is employed to enhance the sensitivity for certain compounds, such as reducing sugars. nih.gov This technique is invaluable for creating a comprehensive impurity profile of the raw material and for studying its metabolic fate. nih.govphenomenex.com

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

Development and Validation of Comprehensive Analytical Profiles for Research Materials

To ensure that analytical data is reliable, accurate, and reproducible, the methods used must be rigorously validated. researchgate.net The development of a comprehensive analytical profile for a research material like this compound involves validating each analytical technique according to internationally recognized standards, such as the International Conference on Harmonization (ICH) guidelines. researchgate.netchromatographyonline.com

Method validation encompasses several key parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or excipients. researchgate.net

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. nih.govresearchgate.net For example, the UV spectrophotometric methods for meglumine are linear from 10-60 µg/ml. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov This is often determined by recovery studies, where a known amount of pure standard is added to a sample and the recovery is measured. japtronline.com For the PMR assay of meglumine, recoveries were near 100%. researchgate.net

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

By validating the PMR, UV, HPLC, and HPLC-MS methods, researchers can establish a comprehensive and reliable analytical profile for this compound, ensuring the quality and consistency of the material used in further studies.

Mechanistic Insights into Ancillary Pharmaceutical Applications of Meglumine Containing Compounds

The meglumine (B1676163) component of iodoxamate meglumine possesses properties that extend beyond its function as a salt in contrast media. Research has uncovered its utility as a stabilizer for protein-based pharmaceuticals. google.com

Research into the Suppression of Protein Aggregation by Meglumine

Protein aggregation is a significant challenge in the development and storage of biopharmaceuticals, as it can lead to loss of efficacy and potential immunogenicity. Meglumine has been identified as an effective agent in suppressing this aggregation. google.com Studies have demonstrated that the addition of meglumine can significantly decrease the formation of protein aggregates during long-term storage, even at high protein concentrations. google.com The mechanism behind this is believed to involve meglumine's ability to reduce formaldehyde (B43269) levels in solution, a known inducer of protein degradation and aggregation. researchgate.net Meglumine, being an amine, can react with and absorb formaldehyde, thereby protecting the protein from degradation. researchgate.net This stabilizing effect has been observed in both solution and freeze-dried formulations. google.com

Investigating Stabilizing Effects on Various Protein Classes, Including Antibody Molecules and Peptides (In Vitro/Preclinical)

The stabilizing effects of meglumine are not limited to a single class of proteins. Research has shown its efficacy in stabilizing a range of protein types, including complex antibody molecules and smaller peptides. google.com

Antibody Molecules: In vitro studies have shown that meglumine is a useful stabilizer for antibody molecules, including minibodies like sc(Fv)2s and whole antibodies. google.com It has been found to significantly improve the stability of these molecules, increasing the residual monomer ratio and suppressing aggregation. google.com This stabilizing effect is notable even at very high antibody concentrations (e.g., 100 mg/ml) and in both liquid and lyophilized states. google.com

Peptides: The stabilizing properties of meglumine also extend to peptides. google.com While detailed mechanistic studies on specific peptides are less common in the public domain, the general principles of protein stabilization by meglumine are expected to apply.

The following table summarizes the observed stabilizing effects of meglumine on different protein classes in preclinical research:

| Protein Class | Observed Stabilizing Effect | Reference |

| Antibody Molecules (e.g., sc(Fv)2s, whole antibodies) | Significant suppression of aggregation, increased residual monomer ratio, effective at high concentrations and in both solution and freeze-dried states. | google.com |

| Peptides | Generally considered to have a stabilizing effect, similar to other proteins. | google.com |

Comparative Studies of Meglumine's Stabilizing Efficacy Against Other Established Excipients (e.g., Sugars, Amino Sugars)

To establish the utility of a new excipient, it is crucial to compare its performance against existing standards. Studies have shown that meglumine's protein-stabilizing effects are superior to those of some commonly used excipients. google.com

Research has directly compared the stabilizing effect of meglumine with that of sucrose, a widely used stabilizer in protein formulations. google.com The results indicated that meglumine provided a superior stabilizing effect for proteins like antibody molecules and peptides. google.com This suggests that for certain protein-based drugs, meglumine could be a more effective choice for preventing aggregation and maintaining stability.

The table below provides a comparative overview of meglumine's stabilizing efficacy against other excipients based on available research:

| Excipient | Comparative Efficacy | Reference |

| Meglumine | Superior stabilizing effect on antibody molecules and peptides compared to sucrose. | google.com |

| Sucrose | A popular stabilizer, but shown to be less effective than meglumine in some studies for specific proteins. | google.com |

Future Research Directions and Unexplored Avenues

Development of Novel Non-Biliary Imaging Applications (Preclinical Exploration)

The primary application of iodoxamate meglumine (B1676163) has been in cholangiography. However, the inherent properties of the iodoxamate molecule, particularly its capacity to be labeled with radioisotopes, suggest potential for its use in non-biliary imaging contexts. Preclinical studies could explore the use of radio-labeled iodoxamate, such as with Iodine-123 ([¹²³I]iodoxamate), for Single Photon Emission Computed Tomography (SPECT) imaging. researchgate.net Such an approach could potentially be used to investigate organ perfusion or specific transporter functions in tissues outside of the hepatobiliary system. The biodistribution and pharmacokinetics of [¹²³I]iodoxamate in various preclinical models would need to be thoroughly investigated to identify potential target organs and clinical applications beyond its traditional use. This would involve evaluating its uptake and clearance in organs such as the kidneys, spleen, and even in specific pathological tissues, like tumors, that may exhibit unique transporter expression profiles.

Investigation of Iodoxamate Meglumine as a Potential Carrier Molecule in Drug Delivery Systems

The concept of using imaging agents as therapeutic carriers, or "theranostics," is a rapidly growing field. This compound, with its established biocompatibility, presents an interesting scaffold for the development of novel drug delivery systems. The meglumine component itself is known to enhance the solubility and stability of active pharmaceutical ingredients (APIs). sigmaaldrich.comclariant.com Research has shown that meglumine can form supramolecular adducts with organic acids, a property that significantly increases their aqueous solubility. researchgate.net This suggests that the this compound salt could potentially be modified to carry therapeutic agents.

Future preclinical research could focus on conjugating cytotoxic drugs or other therapeutic molecules to the this compound complex. The inherent imaging properties of the iodinated component would allow for non-invasive tracking of the drug's biodistribution and accumulation at the target site. This would provide invaluable pharmacokinetic data and could help in optimizing drug targeting and release kinetics. mdpi.com Studies exploring the chemical modification of the this compound structure to create stable, targeted drug conjugates are a logical next step in this research direction.

Advanced Computational Modeling and Simulation of Molecular Interactions within Biological Environments

The interactions of this compound with biological systems, such as plasma proteins and cellular transporters, are critical to its function as a contrast agent. Advanced computational modeling and simulation techniques offer a powerful, yet underexplored, tool to investigate these interactions at a molecular level. researchgate.netscielo.br In silico methods like molecular docking and molecular dynamics simulations can be employed to predict and analyze the binding of iodoxamate to key biological targets. mdpi.combiorxiv.orgnih.gov

For instance, computational models could be developed to simulate the binding of iodoxamate to albumin and other plasma proteins, providing insights into its transport in the bloodstream. Furthermore, simulations could elucidate the interaction of iodoxamate with specific hepatic uptake and efflux transporters, helping to explain its efficient biliary excretion. researchgate.net These computational studies could also be used to predict how modifications to the this compound structure might alter its binding affinity and transport characteristics, thereby guiding the rational design of new derivatives with improved properties. scifiniti.com The integration of artificial intelligence and machine learning into these models could further enhance their predictive accuracy. researchgate.net

Integration of this compound Research with Emerging Preclinical Imaging Technologies

The field of preclinical imaging is constantly evolving, with new technologies offering unprecedented resolution and functional information. uu.se Integrating this compound research with these emerging modalities could unlock new applications and provide deeper insights into its biological behavior.

PET/MRI: The combination of Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) provides both functional and anatomical information with high sensitivity and spatial resolution. nih.govmediso.combruker.com While this compound is a CT contrast agent, future research could explore the development of a multimodal PET/CT or PET/MRI probe based on the iodoxamate scaffold. This would involve labeling the molecule with a positron-emitting radionuclide.

Photoacoustic Imaging (PAI): PAI is a hybrid imaging technique that combines optical contrast with ultrasound resolution, allowing for high-resolution imaging of vascular structures and hemoglobin oxygenation. accscience.comvisualsonics.commdpi.comthno.org The development of nanoparticle formulations of iodoxamate could potentially be explored for their use as contrast agents in PAI, particularly for imaging vascularity in tumors or inflamed tissues. visualsonics.com

Micro-CT: High-resolution micro-computed tomography (micro-CT) is a cornerstone of preclinical research. mdpi.comresearchgate.netinviscan.fr The use of liposomal-iodinated nanoparticle contrast agents has been shown to be effective in characterizing primary lung nodules in mouse models. nih.gov Future studies could investigate the formulation of this compound into similar nanoparticle platforms to enhance its contrast properties and enable targeted imaging of specific tissues or cell types in preclinical models.

Exploration of the Meglumine Counter-ion's Role in Modulating Physicochemical and Biological Properties for Research Purposes

The meglumine counter-ion in this compound plays a crucial role in its physicochemical properties. phexcom.comchemicalbook.com Meglumine is an amino sugar derived from sorbitol and is widely used in pharmaceutical formulations to enhance the solubility and stability of drugs. chemicalbook.comdrugbank.comnih.gov In the context of iodinated contrast media, meglumine salts generally exhibit higher viscosity compared to their sodium salt counterparts. radiologykey.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Iodoxamate Meglumine critical for its role as a radiographic contrast agent?

- Methodological Answer : The compound’s efficacy hinges on its iodine content (~59.1% by weight), water solubility, and dimeric structure (C₂₆H₂₆I₆N₂O₁₀) . Researchers should quantify iodine’s radiopacity using X-ray attenuation measurements and assess solubility via spectrophotometry under physiological pH conditions. Structural stability can be evaluated via NMR or mass spectrometry to confirm the integrity of the 4,7,10,13-tetraoxahexadecane backbone .

Q. How is this compound synthesized, and what are the purity challenges in its preparation?

- Methodological Answer : Synthesis involves coupling 3-carboxytriiodoanilide derivatives with a tetraoxahexadecane linker. Key challenges include minimizing iodine loss during purification and ensuring <2% residual solvents. Purity is validated via HPLC with UV detection (λ = 240 nm) and elemental analysis for iodine content. Reproducibility requires strict control of reaction stoichiometry and temperature .

Q. What historical methodologies were used to evaluate this compound’s efficacy in intravenous cholangiography?

- Methodological Answer : Early studies (pre-1980s) relied on visual contrast enhancement in animal models, using bile duct imaging clarity as a primary endpoint. Researchers quantified hepatic excretion rates via radioactive iodine tracing (¹²⁵I or ¹³¹I) and compared biliary opacification against alternative agents like ioglycamic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s clinical efficacy across different species?

- Methodological Answer : Discrepancies in transplant rejection studies (e.g., rodent vs. primate models) may arise from interspecies variations in biliary excretion pathways. A meta-analysis of historical data (pre-1990s) combined with modern pharmacokinetic modeling (e.g., PBPK simulations) can isolate species-specific metabolic factors. Cross-validation with in vitro hepatocyte uptake assays is recommended .

Q. What experimental strategies optimize this compound’s stability under physiological conditions?

- Methodological Answer : Stability is challenged by hydrolysis of the ester bonds in acidic environments. Researchers should design accelerated stability tests (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. Buffering formulations to pH 7.4 and adding antioxidants (e.g., ascorbate) can mitigate instability. Real-time stability in bile simulants (e.g., taurocholate solutions) should also be assessed .

Q. How do advanced structural analysis techniques clarify this compound’s interactions with serum proteins?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve binding sites on human serum albumin (HSA). Competitive binding assays with fluorescent probes (e.g., dansylamide) can quantify displacement efficacy. Molecular dynamics simulations (MD) further predict binding affinities and residence times under physiological shear stress .

Q. What are the limitations of using this compound in contemporary imaging research, given its discontinued clinical use?

- Methodological Answer : While historically effective, its high osmolality (~2000 mOsm/kg) and nephrotoxicity risks limit modern applications. Researchers exploring legacy data must contextualize findings against current low-osmolar agents (e.g., iohexol). Comparative studies should include toxicity endpoints (e.g., renal biomarkers like cystatin C) and adjust for outdated imaging protocols .

Data Contradiction Analysis

Q. How to reconcile historical claims of this compound’s hepatobiliary efficacy with later studies highlighting toxicity?

- Methodological Answer : Early trials (1970s–1980s) prioritized imaging quality over safety, while post-marketing surveillance (1980s–1990s) identified dose-dependent nephrotoxicity. Researchers should reanalyze original datasets using modern safety thresholds (e.g., KDIGO criteria for AKI) and conduct retrospective cohort studies to quantify risk-benefit ratios in archived patient records .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.